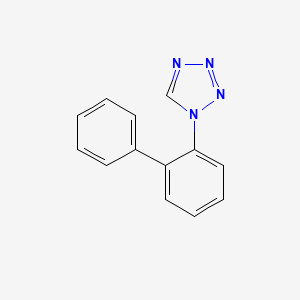

1-(2-biphenylyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-6-11(7-3-1)12-8-4-5-9-13(12)17-10-14-15-16-17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXBAUAPLJWFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Classical and Advanced Synthetic Pathways for 1-(2-biphenylyl)-1H-tetrazole

The construction of the this compound framework relies on two key transformations: the formation of the tetrazole ring and the creation of the biphenyl (B1667301) linkage. Modern synthetic chemistry offers several robust methods to achieve this, ranging from classical cycloadditions to advanced catalytic cross-coupling and multicomponent reactions.

[2+3] Cycloaddition Reactions in Tetrazole Formation

The most fundamental and widely utilized method for synthesizing the tetrazole ring is the [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097). nih.govchemtube3d.com This reaction is the cornerstone for producing 5-substituted-1H-tetrazoles. researchgate.netthieme-connect.com In the context of this compound synthesis, the key precursor is 2-cyanobiphenyl, which reacts with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). researchgate.netyoutube.com

The reaction mechanism can be complex and is subject to debate, with evidence supporting both a concerted [2+3] cycloaddition and a stepwise pathway involving nucleophilic attack of the azide on the nitrile followed by cyclization. youtube.comacs.org The efficiency of the cycloaddition is often enhanced by the presence of catalysts. Lewis acids (e.g., zinc salts, aluminum chloride) or Brønsted acids can activate the nitrile group, making it more susceptible to attack by the azide. youtube.comorganic-chemistry.org Various metal catalysts, including cobalt and palladium complexes, have also been developed to facilitate this transformation under milder conditions. researchgate.netrsc.orgresearchgate.net

Key features of the [2+3] cycloaddition for tetrazole synthesis are summarized below:

| Feature | Description |

| Reactants | A nitrile (e.g., 2-cyanobiphenyl) and an azide source (e.g., NaN₃, TMSN₃). |

| Reaction Type | 1,3-Dipolar Cycloaddition. |

| Mechanism | Can be a concerted cycloaddition or a two-step anionic process. acs.org |

| Catalysts | Often accelerated by Lewis acids (ZnCl₂, AlCl₃), Brønsted acids, or transition metal complexes. organic-chemistry.orgresearchgate.net |

| Product | Forms the 5-substituted-1H-tetrazole ring. chemtube3d.com |

Suzuki-Miyaura Cross-Coupling for Biphenyl Tetrazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the carbon-carbon bond that constitutes the biphenyl scaffold. arabjchem.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl boronic acid (or its ester derivative) with an aryl halide. gre.ac.uknih.gov For the synthesis of this compound, two main strategies can be employed:

Coupling of 2-halobenzonitrile with phenylboronic acid to form 2-cyanobiphenyl, which is then converted to the tetrazole via cycloaddition.

Coupling of a pre-formed tetrazole-containing aryl halide with a phenylboronic acid, or a tetrazole-containing aryl boronic acid with an aryl halide.

A typical Suzuki-Miyaura reaction for this purpose is detailed in the table below:

| Component | Example | Role |

| Aryl Halide | 2-Bromobenzonitrile or 1-(2-bromophenyl)-1H-tetrazole | Electrophile |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophile |

| Catalyst | Palladium complex, e.g., Pd(PPh₃)₄, Pd(OH)₂ nih.gov | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄ nih.gov | Activates the boronic acid and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Multicomponent Reactions (MCRs) for Tetrazole Incorporation

Multicomponent reactions (MCRs) offer a highly convergent and atom-efficient approach to synthesizing complex molecules by combining three or more reactants in a single synthetic operation. nih.govnih.gov For tetrazole synthesis, the Ugi and Passerini reactions are particularly prominent. beilstein-journals.orgrug.nlrsc.org The Ugi tetrazole four-component reaction (UT-4CR) typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often TMSN₃ as a safer alternative to hydrazoic acid). nih.govrsc.org

This strategy allows for the rapid generation of diverse libraries of substituted tetrazoles. beilstein-archives.orgacs.org To synthesize a molecule like this compound or its analogs, one could envision using 2-biphenylcarbaldehyde, an appropriate amine, an isocyanide, and TMSN₃. The power of MCRs lies in their ability to construct complex scaffolds in a single step, providing novelty, diversity, and complexity efficiently. nih.govacs.org

| MCR Type | Components | Key Feature |

| Ugi Tetrazole (UT-4CR) | Oxo component, Amine, Isocyanide, Azide source (e.g., TMSN₃) nih.gov | Forms α-aminomethyl tetrazoles with high diversity. rug.nl |

| Passerini Tetrazole (PT-3CR) | Oxo component, Isocyanide, Azide source (e.g., TMSN₃) rsc.org | Creates α-acyloxy tetrazole-like structures. |

Stereoselective and Green Chemistry Approaches

Modern synthetic efforts increasingly focus on sustainability and stereocontrol. In tetrazole synthesis, green chemistry principles are being applied through various means. These include the use of sonication to accelerate reaction rates, the utilization of water as a solvent, and the development of recyclable nanocatalysts. rsc.orgrsc.org Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for the [2+3] cycloaddition reaction. thieme-connect.com

Stereoselective synthesis of tetrazole derivatives has been achieved, for instance, through diastereoselective Ugi-type multicomponent reactions, which can control the stereochemistry of newly formed chiral centers adjacent to the tetrazole ring. acs.orgdntb.gov.ua The development of such methods is crucial for producing enantiomerically pure compounds, a common requirement in pharmaceutical applications.

Derivatization and Analog Synthesis of this compound

Once the core this compound scaffold is synthesized, it can be further modified to create a wide range of analogs. This derivatization is essential for structure-activity relationship (SAR) studies in drug discovery.

Functionalization of the Biphenyl Moiety

The biphenyl moiety of the molecule offers multiple sites for functionalization, primarily through electrophilic aromatic substitution (EAS). arabjchem.orgnih.gov The reactivity of the two phenyl rings is different. The phenyl ring bearing the tetrazole group is generally deactivated towards electrophilic attack, while the unsubstituted phenyl ring is activated. The phenyl substituent itself acts as an ortho, para-directing group, guiding incoming electrophiles to the 2'-, 4'-, and 6'-positions of the second ring. pearson.comyoutube.com

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

A particularly useful strategy involves the introduction of a bromomethyl (-CH₂Br) group onto the biphenyl scaffold, often at the para-position of the second ring. nbinno.com This functional handle allows for subsequent nucleophilic substitution with a wide array of nucleophiles, enabling the facile synthesis of diverse libraries of compounds. nbinno.comresearchgate.netderpharmachemica.com This approach is famously used in the synthesis of "sartan" drugs, which are angiotensin II receptor blockers. nbinno.comisaacpub.org

| Reaction Type | Reagents | Position of Substitution | Purpose |

| Nitration | HNO₃/H₂SO₄ | Ortho, para on the unsubstituted ring | Introduces a versatile functional group that can be reduced to an amine. |

| Bromination | Br₂/FeBr₃ | Ortho, para on the unsubstituted ring | Introduces a halogen for further cross-coupling reactions. |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | On a pre-existing methyl group | Creates a reactive -CH₂Br handle for nucleophilic substitution. derpharmachemica.com |

| Nucleophilic Substitution | Various Nucleophiles (amines, thiols, etc.) | On a -CH₂Br group | Allows for the attachment of diverse side chains. nbinno.com |

Substitutions on the Tetrazole Ring

Once the this compound core is formed, further functionalization often targets the C5 position of the tetrazole ring. The proton at this position is acidic and can be replaced to introduce a variety of substituents, leading to 1,5-disubstituted tetrazoles. These derivatives are of particular interest as they can act as bioisosteres for the cis-amide bond in peptides. derpharmachemica.com

Several modern synthetic methods allow for the direct functionalization of the C-H bond at the 5-position of 1-substituted tetrazoles. One of the most effective techniques is the palladium-catalyzed direct C-H arylation. This method provides a powerful way to form a C-C bond by coupling the tetrazole core with various aryl halides. organic-chemistry.orgacs.org

A mild and efficient protocol utilizes a Palladium/Copper cocatalytic system to couple 1-substituted tetrazoles with readily available aryl bromides. organic-chemistry.orgacs.org This approach is advantageous as it avoids the late-stage use of potentially hazardous azide reagents and demonstrates tolerance to a wide array of functional groups. organic-chemistry.orgacs.org The phosphine (B1218219) ligand plays a crucial role in these reactions by stabilizing the intermediate tetrazolyl-Pd(II) species and preventing its decomposition. nih.gov

The general scheme for this transformation on the this compound core is depicted below:

Table 1: Direct C-H Arylation at the C5 Position of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl Bromide (Ar-Br) | Pd/Cu cocatalyst, Phosphine ligand, Base | 1-(2-biphenylyl)-5-aryl-1H-tetrazole |

This table illustrates a representative reaction scheme for the C5-arylation of the target compound based on established methods for 1-substituted tetrazoles.

Other strategies for substituting the tetrazole ring at the C5 position include deprotonation using strong bases like organolithium reagents or turbo Grignard reagents, followed by quenching with an electrophile. organic-chemistry.org This classic approach allows for the introduction of a wide range of functional groups, including alkyl, silyl, and halogen moieties. The choice of a suitable protecting group on one of the tetrazole nitrogens can be essential to direct the metallation and prevent side reactions. organic-chemistry.org

Hybrid Molecule Design Incorporating the this compound Core

Hybrid molecule design is a prominent strategy in drug discovery, where two or more pharmacophores are linked together to create a single molecule with a potentially synergistic or multi-target biological activity. The this compound core serves as an excellent anchor for creating such hybrids, largely due to the biphenyl tetrazole unit being a key feature in many pharmacologically active compounds, most notably the "sartan" class of antihypertensives. derpharmachemica.comthieme-connect.com

The design of these hybrids involves covalently linking the this compound moiety to another bioactive scaffold. This can be achieved by utilizing functional groups on either the biphenyl or the tetrazole portion of the core structure.

One common approach involves functionalizing the biphenyl group, for instance, by introducing a methyl group that can be subsequently halogenated (e.g., brominated) to create a reactive handle. derpharmachemica.comnih.gov This handle, such as a bromomethyl group, can then be used to connect other molecules via nucleophilic substitution. A pertinent example is the condensation with heterocyclic amines like N-methyl piperazine (B1678402) to form a new hybrid molecule. derpharmachemica.comnih.gov

Table 2: Example of Hybrid Molecule Synthesis via Biphenyl Functionalization

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Hybrid Molecule |

| 1-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole | N-Bromosuccinimide (NBS) | 1-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | N-methyl piperazine | 1-(4'-((4-methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole |

This table outlines a synthetic pathway for creating a hybrid molecule, conceptually applying known reactions on biphenyl tetrazole systems to the specified core.

Another strategy involves creating more complex hybrids by linking the biphenyl tetrazole core to other elaborate pharmacophores. For example, derivatives have been synthesized where the biphenyl tetrazole unit is connected to a benzimidazole (B57391) scaffold. researchgate.net Similarly, the core can be incorporated into structures resembling known drugs, such as the ester derivatives of Valsartan, creating complex hybrids with potential multi-faceted biological activities. nih.gov The design principle remains consistent: using the this compound as a foundational block and appending other chemical entities to explore new chemical space and biological targets.

Molecular Design, Structure Activity Relationships, and Lead Optimization

Structure-Activity Relationship (SAR) Studies of 1-(2-biphenylyl)-1H-tetrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their therapeutic potential.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For biphenyl-tetrazole derivatives, particularly those targeting the angiotensin II type 1 (AT1) receptor, the key pharmacophoric elements have been well-defined through extensive research.

The core pharmacophore consists of:

An acidic group: The 1H-tetrazole ring serves as a crucial acidic pharmacophore. It is considered a bioisostere of a carboxylic acid group, offering similar acidity (pKa ≈ 5) but with improved metabolic stability and lipophilicity, which can enhance transport across cell membranes. acs.orgresearchgate.netpnrjournal.comnih.gov This acidic moiety typically engages in key ionic or hydrogen-bonding interactions with receptor targets. acs.org For instance, in AT1 receptor antagonists, the tetrazole ring is proposed to mimic the C-terminal carboxylate group of angiotensin II, anchoring the molecule within the receptor's binding site through interactions with residues like Lys199 and His256. uoa.gr

A central biphenyl (B1667301) scaffold: This rigid structure acts as a scaffold, properly orienting the other functional groups for optimal interaction with the target. The two phenyl rings are typically non-coplanar, and this specific torsion angle is critical for the bioactive conformation. uoa.gr

Additional lipophilic or hydrogen-bonding groups: Substituents on the biphenyl rings and modifications to the linker group (if present) are essential for refining the molecule's activity, selectivity, and pharmacokinetic properties. For example, in the sartan drug class, an imidazole (B134444) ring with a butyl group and a hydroxymethyl group (as seen in losartan) mimics the side chains of key amino acids in angiotensin II, such as Ile5 and His6. uoa.gr

Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives has been used to quantitatively map these pharmacophore elements, providing predictive 3D-QSAR models to guide the design of new, more potent compounds. hud.ac.ukresearchgate.netnih.gov

Modifying the substituents on the this compound core has a profound impact on its biological activity. Researchers have systematically altered various parts of the molecule to enhance potency, selectivity, and pharmacokinetic profiles.

Tetrazole Ring Modifications: While the 1H-tetrazole is a highly effective carboxylic acid mimic, its replacement with other acidic groups like 5-oxo-1,2,4-oxadiazole has been shown to dramatically decrease binding affinity in some contexts. acs.org This highlights the specific and favorable interactions facilitated by the tetrazole ring.

Biphenyl Scaffold Substitutions: Adding substituents to the biphenyl rings can fine-tune the electronic and steric properties of the molecule.

Carboxylic Acid Groups: The addition of a carboxylic acid group, for example at the 4-position of the biphenyl system, can enhance ionic interactions with receptor residues, often leading to increased potency and a longer duration of action.

Alkyl Chains and Heterocycles: The introduction of alkyl chains (like the butyl group in losartan) and other heterocyclic rings (such as imidazole) at the 4'-position of the biphenyl scaffold is a common strategy. nih.govmdpi.com These modifications can occupy lipophilic pockets in the target protein, increasing binding affinity.

Halogenation: The placement of chlorine atoms, as seen in losartan (B1675146), can influence steric and electronic interactions, affecting both selectivity and metabolic stability.

Linker Modifications: In many derivatives, a linker group, such as a methyl group, connects a heterocyclic system to the biphenyl-tetrazole scaffold. mdpi.com The nature and length of this linker are critical for maintaining the correct spatial orientation between the pharmacophoric elements.

The following table summarizes the effects of some key substituent modifications on the activity of biphenyl-tetrazole derivatives:

| Compound/Derivative Class | Modification | Impact on Activity | Reference |

| Losartan | Imidazole ring with n-butyl and hydroxymethyl groups at the 4'-position via a methylene (B1212753) linker. | Acts as a potent Angiotensin II receptor antagonist. The substituents mimic key amino acid side chains of Angiotensin II. | uoa.grmdpi.com |

| Losartan Carboxylic Acid (EXP3174) | Oxidation of the hydroxymethyl group of Losartan to a carboxylic acid. | Active metabolite with 10–40 times higher potency than Losartan and prolonged action. | |

| Irbesartan | Spirocyclopentane group fused to the imidazole ring. | High bioavailability and potent antagonism. | |

| 1-Methylpyrazole analogues | Replacement of the second phenyl ring with a 1-methylpyrazole. | Showed a 3- to 7-fold higher potency against replicating M. tb than predicted by lipophilicity alone. | acs.org |

| Dihydropyridine (B1217469) Hybrids | Incorporation of a 1,4-dihydropyridine (B1200194) ring attached to the biphenyl-tetrazole moiety. | Designed to create dual-activity compounds targeting both angiotensin II receptors and calcium channels. | nih.gov |

The three-dimensional shape, or conformation, of a this compound derivative is intrinsically linked to its biological activity. The molecule must adopt a specific "bioactive conformation" to fit correctly into its target's binding site.

Conformational analysis, often performed using NMR spectroscopy (including 2D techniques like NOESY and ROESY) and computational modeling, reveals key structural features. uoa.gr A critical aspect of the biphenyl-tetrazole scaffold is the torsional angle between the two phenyl rings. These rings are not coplanar, and this twisted arrangement is essential for orienting the substituents in the correct three-dimensional space for receptor binding. uoa.gr

For example, in AT1 antagonists, the butyl chain of a compound like losartan is believed to adopt a conformation that mimics the isopropyl side chain of the Ile5 residue in angiotensin II. uoa.gr The imidazole ring is positioned to mimic the His6 residue. uoa.gr Studies have shown that even subtle changes, such as fusing the imidazole ring to a benzene (B151609) ring to form a benzimidazole (B57391), can alter the conformational properties and the molecule's interaction with the receptor. uoa.gr

The bioactive conformation is a low-energy state that allows for optimal interactions—such as hydrogen bonds, ionic interactions, and hydrophobic interactions—with the amino acid residues of the target protein, leading to a stable ligand-receptor complex and eliciting a biological response.

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug design, providing deep insights into the molecular properties of compounds like this compound and their interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the electronic structure of molecules. researchgate.netnih.govrsdjournal.org These calculations provide valuable information about a molecule's geometry, charge distribution, and orbital energies.

For this compound and its derivatives, DFT studies help to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. pnrjournal.comresearchgate.net

Analyze Charge Distribution: Calculate properties like Mulliken charges and generate molecular electrostatic potential (MEP) maps. nih.govresearchgate.net MEP maps are particularly useful as they identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are key sites for intermolecular interactions. researchgate.net For instance, the acidic nature of the tetrazole ring is clearly visualized as a region of negative electrostatic potential.

Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A large energy gap suggests high stability and low reactivity. researchgate.net

These quantum chemical insights are fundamental to understanding the intrinsic properties of the molecule that drive its biological activity. smolecule.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govpnrjournal.comnih.gov This technique is widely used to study the interactions of this compound derivatives with their biological targets, such as the AT1 receptor or various enzymes. hud.ac.ukyu.edu.joresearchgate.net

The process involves:

Defining the Binding Site: Identifying the active site or binding pocket of the target protein, often from an X-ray crystal structure. researchgate.net

Placing the Ligand: Placing the 3D structure of the tetrazole derivative into the binding site.

Scoring: Using a scoring function to evaluate the different binding poses and predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). uobaghdad.edu.iq

Docking studies on biphenyl-tetrazole derivatives have successfully:

Visualized Binding Modes: Revealed how these molecules orient themselves within the active site of their target. For example, docking has confirmed that the tetrazole moiety often forms crucial hydrogen bonds or ionic interactions with key amino acid residues, such as asparagine or histidine. acs.org

Identified Key Interactions: Pinpointed specific interactions, like the tetrazole coordinating with a central zinc ion in metallo-β-lactamase or forming π-π stacking interactions with aromatic residues like histidine. acs.org

Explained SAR Data: Provided a rational basis for observed structure-activity relationships. For instance, docking can show why a particular substituent enhances binding affinity by occupying a previously unfilled hydrophobic pocket. uobaghdad.edu.iq

Guided Drug Design: Helped in the rational design of new derivatives with improved binding affinities by suggesting modifications that would lead to more favorable interactions. nih.govuobaghdad.edu.iq

The table below presents hypothetical docking scores for illustrative purposes, showing how such data is typically represented.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| T6 | DNA Gyrase | -6.727 | Arg76, Gly77, Asp73 |

| T8 | DNA Gyrase | -6.685 | Arg76, Gly77, Asp73 |

| T2 | DNA Gyrase | - | No significant interaction observed |

| T9 | DNA Gyrase | - | Pro79, Gly77 |

This table is based on findings for general tetrazole derivatives interacting with DNA gyrase for illustrative purposes. uobaghdad.edu.iq

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMSIA) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in deciphering the links between the structural features of a compound and its biological activity. For derivatives of this compound, particularly those acting as angiotensin II receptor type 1 (AT1) antagonists, three-dimensional QSAR (3D-QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been pivotal. researchgate.netelsevierpure.comnih.gov These computational methods aim to establish a correlation that can guide the design of new, more potent compounds. researchgate.netimist.ma

A key study focused on a series of sixty-five 5-(biphenyl-2-yl)-1H-tetrazole derivatives to identify the essential pharmacophore elements for AT1 receptor blockade. elsevierpure.comnih.govhud.ac.uk In this research, the molecules were aligned using Fimasartan, the most potent compound in the series which features a pyrimidin-4(3H)-one ring. elsevierpure.comnih.gov The resulting CoMSIA model demonstrated strong predictive power, indicating its reliability for guiding the design of new analogs. elsevierpure.comnih.govhud.ac.uk The statistical robustness of the model was confirmed by its high correlation coefficients for both the training set of compounds and an external test set. researchgate.netelsevierpure.comnih.gov

The CoMSIA contour maps generated from these studies provide a visual representation of how different properties influence activity. mdpi.com For instance, steric contour maps might show regions where bulky substituents are favorable (indicated by green polyhedra) or unfavorable (yellow polyhedra). mdpi.com Similarly, maps for electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields highlight where positive or negative charges, lipophilic groups, or hydrogen bond donors/acceptors would enhance or diminish biological activity. imist.mamdpi.com This detailed structural insight is crucial for the rational design of next-generation antagonists based on the this compound scaffold. researchgate.netnih.gov The findings from these models help identify the key structure–activity relationships for these derivatives against their target. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.846 | Indicates the internal predictive ability of the model, based on leave-one-out cross-validation. |

| r² (Non-cross-validated r²) | 0.975 | Represents the correlation between the predicted and actual activities for the training set. |

| r²_pred (External validation r²) | 0.980 | Measures the model's ability to predict the activity of an external set of test compounds. |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules and their complexes over time. scfbio-iitd.res.inimtm.cz In the context of drug design, MD simulations provide critical insights into the stability of a ligand's binding mode within a protein's active site. nih.govmdpi.com This method models the atomic motions of the system, allowing researchers to predict whether a proposed binding pose is likely to be maintained. scfbio-iitd.res.innih.gov

For ligands based on the this compound framework, MD simulations can assess the conformational flexibility and the stability of interactions with the target receptor, such as the angiotensin II type 1 (AT1) receptor. A study involving a closely related structure, [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl), utilized MD simulations with trajectories up to 100 nanoseconds to evaluate its conformational dynamics. Such simulations can reveal key information, for example, about the flexibility of the biphenyl linkage which is critical for optimal positioning within the binding pocket.

The general process involves taking a docked pose of the ligand-protein complex and subjecting it to simulated physiological conditions. scfbio-iitd.res.in The stability of the complex is then analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. mdpi.com A stable RMSD value suggests a strong and sustained binding interaction, whereas significant fluctuations can indicate an unstable pose. mdpi.com Studies have shown that a high percentage of correct, native binding poses remain stable during MD simulations, while a significant portion of incorrect decoy poses can be identified and discarded due to their instability. nih.gov This makes MD simulations a crucial step for validating docking results and ensuring that subsequent optimization efforts are based on a viable binding hypothesis. imtm.cznih.gov

Rational Design Principles for this compound Based Ligands

Bioisosteric Replacement Strategies Involving the Tetrazole Moiety

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is substituted with another group possessing similar physicochemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.gov The 1H-tetrazole ring in this compound and its derivatives is a classic non-classical bioisostere of the carboxylic acid group. bohrium.combeilstein-journals.org This is due to their comparable pKa values and planar structures, which allow the tetrazole to mimic the acidic proton and charge distribution of a carboxylate, facilitating similar interactions with a target receptor. bohrium.com

The primary motivation for replacing a carboxylic acid with a tetrazole ring is often to improve metabolic stability and oral bioavailability. acs.orgnih.govvu.edu.au The tetrazole group generally offers greater lipophilicity and resistance to metabolic degradation compared to a carboxylic acid. acs.orgnih.gov This strategy has been extensively used in the development of angiotensin II receptor antagonists, where the acidic group is crucial for binding affinity. bohrium.comglobalauthorid.com

Conversely, the tetrazole moiety itself can be replaced by other acidic heterocycles to further refine a molecule's properties. acs.org This may be done to address potential issues with tetrazoles, such as metabolic N-glucuronidation which could shorten the duration of action, or to further increase lipophilicity and bioavailability. acs.org Several heterocyclic groups have been investigated as bioisosteres for the tetrazole ring in this context. acs.orgacs.orgnih.gov The successful application of these replacements demonstrates that while the tetrazole is an effective carboxylic acid mimic, further optimization can be achieved by exploring alternative acidic pharmacophores. acs.orgnih.gov In some cases, bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring has been shown to significantly enhance biological activity. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 1H-Tetrazole | 5-oxo-1,2,4-oxadiazole | Acts as a lipophilic bioisostere to improve bioavailability. acs.orgnih.gov |

| 1H-Tetrazole | 5-oxo-1,2,4-thiadiazole | Functions as a thio analog of the oxadiazole, also improving lipophilicity. acs.orgnih.gov |

| 1H-Tetrazole | 5-thioxo-1,2,4-oxadiazole | Another lipophilic replacement to potentially enhance in vivo activity. acs.orgnih.gov |

| 1H-Tetrazole | Thiazolidinedione | Investigated as a carboxylic acid bioisostere to find other suitable replacements. acs.org |

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) has become a powerful and efficient strategy in modern drug discovery. openaccessjournals.comdrughunter.com The core principle of FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target. drughunter.comnih.gov Because of their small size, these fragments usually exhibit weak binding affinity, which requires highly sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy for detection. openaccessjournals.comdrughunter.com Once identified, these initial fragment hits serve as starting points that can be optimized by growing, merging, or linking them to generate more potent, lead-like molecules. nih.gov

The this compound scaffold can be deconstructed into key fragments for FBDD considerations. The biphenyl moiety and the tetrazole ring are themselves valuable fragments. researchgate.net A screening campaign could identify a simple biphenyl fragment binding to one part of a target's active site and a separate tetrazole-containing fragment binding to an adjacent "hot spot." nih.gov A medicinal chemist could then apply a fragment-linking strategy to connect these two pieces into a single, higher-affinity molecule resembling the parent scaffold. nih.gov

Alternatively, the tetrazole itself can be viewed as a building block. beilstein-journals.orgnih.gov An FBDD approach might begin by identifying a different core that binds to the target. If the binding site contains a region that interacts favorably with an acidic group, a tetrazole fragment could be "grown" onto the core to improve affinity. nih.gov This building block approach allows for the efficient incorporation of the tetrazole's desirable properties into novel scaffolds, providing a flexible and rapid path to complex, drug-like molecules. beilstein-journals.orgnih.gov

Lead Optimization Methodologies for Enhanced Molecular Properties

Lead optimization is the iterative process in drug discovery that aims to transform a promising "hit" or "lead" compound into a preclinical candidate by enhancing its pharmacological and pharmacokinetic properties. researchgate.netgd3services.com This involves systematically modifying the chemical structure to improve attributes such as potency, selectivity against other targets, and ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.net For ligands based on the this compound scaffold, lead optimization focuses on fine-tuning the different components of the molecule. acs.orgcore.ac.uk

One key strategy involves modifying the substituents on the various rings of the scaffold. acs.org For example, in a series of pyrazole-based angiotensin II antagonists that feature the 2'-(1H-tetrazol-5-yl)-biphenyl moiety, researchers found that while the tetrazole group was the best acidic isostere for the biphenyl portion, the nature of the alkyl group on the pyrazole (B372694) ring was highly discriminating for oral activity. acs.org Bulky alkyl groups at a specific position led to the highest potencies, demonstrating how targeted modifications can significantly enhance in vivo efficacy. acs.org

The process of lead optimization is guided by a continuous feedback loop of design, synthesis, and testing. gd3services.com After synthesizing new analogs, they are evaluated for their activity, selectivity, and metabolic stability. nih.govgd3services.com This data informs the next round of structural modifications. The ultimate goal is to achieve a balanced profile where high potency and target selectivity are combined with favorable drug-like properties, such as good solubility and metabolic stability, to create a compound suitable for clinical evaluation. nih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions

Receptor Binding and Interaction Profiling of 1-(2-biphenylyl)-1H-tetrazole Derivatives

The primary mechanism of action for many drugs containing the this compound scaffold, such as the "sartan" class of antihypertensives, is through the blockade of the Angiotensin II Type 1 (AT1) receptor. kup.atbioscientifica.com However, the versatility of the tetrazole ring allows these compounds to interact with other molecular targets as well. ias.ac.indovepress.com

Derivatives of this compound are well-known antagonists of the AT1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood pressure. rjpbcs.comnih.gov The binding of these antagonists prevents the physiological effects of Angiotensin II, a potent vasoconstrictor. nih.gov

The ligand binding pocket of the AT1 receptor is located within the transmembrane (TM) helices. rjpbcs.com Computer simulations and X-ray crystallography have revealed that sartans, which feature the this compound moiety, bind within the same receptor pocket as the endogenous ligand, Angiotensin II, but interact with different contact residues. acs.orgresearchgate.net The binding site for these non-peptide antagonists is suggested to lie between TM domains 3, 5, and 6. rjpbcs.com The biphenyl (B1667301) portion of the molecule typically occupies a lipophilic pocket within the receptor. chalcogen.ro

The acidic tetrazole group at the ortho position of the biphenyl ring is a critical feature for high-affinity binding to the AT1 receptor. researchgate.net This has been demonstrated through structure-activity relationship studies where the tetrazole ring proved to be the most effective acidic isostere for the carboxylic acid group. researchgate.net

The interaction of this compound derivatives with specific amino acid residues within the AT1 receptor binding pocket is key to their antagonist activity. Mutagenesis and molecular modeling studies have identified several crucial residues.

A significant interaction occurs between the acidic tetrazole ring and basic amino acid residues. researchgate.net While it was initially thought that a conventional salt bridge would form, studies suggest a more complex interaction. For instance, the tetrazole moiety of losartan (B1675146), a prototypical sartan, does not appear to form a conventional salt bridge with Lysine 199 (Lys199), even though this residue is important for the binding of Angiotensin II and its carboxylate analogues. researchgate.net Instead, an unusual lysine-aromatic interaction may be involved. researchgate.net However, other studies suggest that hydrogen bonding with Lys199 is a common binding characteristic for both sartans and Angiotensin II. acs.org

Arginine 167 (Arg167) in the second extracellular loop (ECL2) is another critical residue. nih.govresearchgate.net It serves as a primary contact point for the binding of non-peptide antagonists like sartans. researchgate.net The tetrazole and carboxylate groups of these antagonists often form critical salt bridges with Arg167. researchgate.net For some derivatives, like irbesartan, the tetrazole ring can form both an ionic bond and hydrogen bonds with Arg167 and Lys199. nih.gov

Other important residues that contribute to the binding of these compounds include Tyr35, Trp84, Phe182, His256, and Ile288. nih.govnih.gov

Table 1: Key Amino Acid Interactions with this compound Derivatives at the AT1 Receptor

| Amino Acid Residue | Location | Type of Interaction | Interacting Moiety of Ligand | Reference(s) |

| Lys199 | TM5 | Lysine-aromatic, Hydrogen bond | Tetrazole ring, Biphenyl ring | nih.govresearchgate.netacs.orgnih.gov |

| Arg167 | ECL2 | Salt bridge, Ionic bond, Hydrogen bond | Tetrazole ring, Carboxylate group | nih.govnih.govresearchgate.netnih.gov |

| Trp84 | TM2 | π-π stacking, Hydrophobic | Biphenyl ring | nih.govnih.gov |

| Tyr35 | TM1 | Hydrogen bond, Hydrophobic | Tetrazole ring, Alkyl tail | nih.govnih.gov |

| His256 | TM6 | Hydrophobic | Biphenyl ring | rjpbcs.com |

| Ile288 | TM7 | Hydrophobic | Biphenyl ring | nih.gov |

| Asp281 | TM7 | Hydrogen bond | Imidazole (B134444) ring (in some derivatives) | nih.gov |

This table is based on available research and may not be exhaustive.

Beyond the specific ionic and lysine-aromatic interactions, hydrogen bonding and hydrophobic interactions play a crucial role in the stable binding of this compound derivatives to the AT1 receptor.

Hydrogen Bonding: The tetrazole ring, with its multiple nitrogen atoms, is a potent hydrogen bond acceptor. It can form hydrogen bonds with residues like Tyr35 and Lys199. nih.gov In some derivatives, other functional groups, such as the imidazole ring in losartan, can form hydrogen bonds with residues like Asp281. nih.gov

The this compound scaffold is not limited to interacting with GPCRs. The tetrazole ring, being a bioisostere of the carboxylic acid group, can chelate metal ions, making these compounds potential inhibitors of metalloenzymes. ias.ac.indovepress.comrug.nl

Biphenyl tetrazoles have been identified as potent competitive inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. core.ac.uk

X-ray crystallography has shown that the tetrazole moiety of these inhibitors can directly interact with one of the two zinc ions in the active site of the enzyme, displacing a metal-bound water molecule. core.ac.uk The ortho position of the tetrazole group relative to the biphenyl ring system is crucial for this inhibitory activity. core.ac.uk

The ability of the tetrazole ring to coordinate with the zinc ion(s) in the active site is a key feature of their inhibitory mechanism. dovepress.comacs.org This chelating ability can reduce the catalytic efficiency of the enzyme. ias.ac.in In addition to the metal chelation, hydrogen bonds between the tetrazole ring and active site residues, such as Asn176 and His145, further stabilize the inhibitor-enzyme complex. rug.nl

Table 2: Interaction of a Biphenyl-substituted Tetrazole with Metallo-β-lactamase (PDB ID: 1A8T)

| Interacting Component | Type of Interaction | Reference(s) |

| Zn²⁺ ion | Metal coordination | rug.nlcore.ac.uk |

| Asn176 (backbone NH) | Hydrogen bond | rug.nl |

| His145 (side chain NH) | Hydrogen bond | rug.nl |

| **Lys187 (side chain NH₂) ** | Hydrogen bond | rug.nl |

This table provides an example of interactions with a specific metallo-β-lactamase.

Interactions with Other Molecular Targets (e.g., Enzymes, Ion Channels)

S-nitrosoglutathione Reductase (GSNOR) Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a crucial role in regulating the levels of endogenous S-nitrosothiols (SNOs) like S-nitrosoglutathione (GSNO). nih.govresearchgate.net GSNOR inhibition leads to an increase in GSNO, which can mediate nitric oxide (NO)-based signaling, leading to effects such as bronchodilation and reduced inflammation. nih.govresearchgate.net

Research has led to the design and synthesis of novel imidazole-biaryl-tetrazole GSNOR inhibitors. nih.gov These studies have elucidated structure-activity relationships (SAR), identifying compounds with low nanomolar inhibitory activity. nih.govresearchgate.net For instance, a series of potent inhibitors were developed with half-maximal inhibitory concentrations (IC₅₀) below 15 nM. nih.gov One notable first-in-class GSNOR inhibitor, N6022, demonstrates tight-binding, specific, and reversible inhibition of the enzyme. acs.org Kinetic analysis of N6022 revealed a mixed mode of inhibition; it is uncompetitive with respect to the cofactors NAD⁺ and NADH, while showing mixed competitive behavior towards the GSNO substrate and its adduct, S-hydroxymethylglutathione. acs.org This complex inhibitory mechanism suggests that N6022 binds to the GSNO substrate binding pocket, behaving like a competitive inhibitor in that respect. acs.org

GSNOR Inhibition Data for Biphenyl-Tetrazole Derivatives

| Compound | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Kᵢ) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Imidazole-biaryl-tetrazole series (e.g., 30, 39, 41, 42, 44, 45, 58) | <15 nM | Not Reported | Not Specified | nih.gov |

| N6022 | 8 nM | 2.5 nM | Mixed uncompetitive/competitive | acs.org |

Investigations as Modulators of Other Receptor Systems (e.g., Calcium Channels)

The this compound moiety is a well-established pharmacophore for blocking the angiotensin II receptor type 1 (AT₁). researchgate.net This action prevents the vasoconstrictive effects of angiotensin II, making these compounds effective antihypertensive agents. researchgate.net The tetrazole ring is a key structural feature, often acting as a bioisostere for a carboxylic acid group, which enhances binding affinity to the AT₁ receptor.

Beyond its primary role as an AT₁ receptor antagonist, research has explored the potential for biphenyl-tetrazole derivatives to modulate other receptor systems, including calcium channels. researchgate.net One strategy involved merging the key structural elements of an AT₁ antagonist (the biphenyl-tetrazole group) with those of 1,4-dihydropyridine (B1200194) calcium channel blockers. researchgate.net This led to the design of novel hybrid compounds with the potential for dual activity at both receptor types. researchgate.net While the biphenyl framework itself is known to bind to multiple proteins, including ion channels, the direct and detailed mechanism of this compound on calcium channels specifically is an area of ongoing investigation. acs.org The primary and most characterized activity outside of GSNOR inhibition remains its potent antagonism of the AT₁ receptor. researchgate.netnih.gov

Molecular Recognition and Binding Affinity Studies

Understanding the molecular recognition between a ligand and its target is fundamental to drug design. For biphenyl-tetrazole derivatives, binding affinity studies have been crucial in quantifying their potency and selectivity.

In Vitro Binding Assays and Experimental Methodologies

The binding affinity of biphenyl-tetrazole compounds, particularly for the AT₁ receptor, has been extensively characterized using in vitro binding assays. researchgate.netnih.gov A standard experimental methodology involves competitive radioligand binding studies. researchgate.net In these assays, membrane fractions prepared from cells expressing the target receptor (e.g., human AT₁ receptor) are incubated with a radiolabeled ligand, such as [¹²⁵I][Sar¹-Ile⁸]angiotensin II. researchgate.netnih.gov

The test compound is added in increasing concentrations to measure its ability to displace the radioligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC₅₀ value. nih.gov This value serves as a quantitative measure of the compound's binding affinity for the receptor. For example, the potent, nonpeptide AT₁ antagonist BR-A-657, which contains a biphenyl-tetrazole moiety, was shown to displace the radioligand with an IC₅₀ of just 0.16 nM, indicating very high binding affinity. nih.gov Similar assays have been used to screen libraries of 5-(biphenyl-2-yl)-1H-tetrazole derivatives to identify molecules with high affinity for the human AT₁ receptor. researchgate.net

AT₁ Receptor Binding Affinity for Selected Biphenyl-Tetrazole Derivatives

| Compound | Assay Type | Radioligand | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|---|

| BR-A-657 | Competitive Radioligand Binding | [¹²⁵I][Sar¹-Ile⁸]Angiotensin II | 0.16 nM | nih.gov |

| Losartan (DuP 753) | Competitive Radioligand Binding | Labeled Angiotensin II | 19 - 20 x 10⁻⁹ M (19-20 nM) | researchgate.net |

| Fimasartan backups (e.g., 19d, 9j) | Competitive Radioligand Binding | [¹²⁵I-Sar¹-Ile⁸]AngII | High Affinity (Dose-responsive) | researchgate.net |

Thermodynamic Characterization of Ligand-Target Complexes

A complete thermodynamic characterization of a ligand-target complex involves determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding. While comprehensive thermodynamic data for this compound complexes are not extensively reported in the literature, key binding parameters from kinetic and affinity studies provide insight into the thermodynamics of the interaction.

The inhibition constant (Kᵢ) is directly related to the Gibbs free energy of binding (ΔG) by the equation ΔG = RTln(Kᵢ), where R is the gas constant and T is the absolute temperature. For the GSNOR inhibitor N6022, a Kᵢ of 2.5 nM has been reported. acs.org This corresponds to a highly favorable negative ΔG, indicating a strong and spontaneous binding interaction between the inhibitor and the enzyme. The tight-binding nature of this interaction is a hallmark of an effective inhibitor. acs.org

The formation of stable, reversible ligand-target complexes is critical for the pharmacological activity of these compounds. acs.orgscience.gov The structural characterization of related tetrazole ligands in complexes with transition metals has shown the versatility of the tetrazole ring in forming coordinated bonds, which contributes to the stability of the resulting complexes. researchgate.netrsc.org While these are not protein-ligand complexes, they underscore the favorable energetic properties of the tetrazole moiety in forming stable molecular structures. Further studies using techniques like isothermal titration calorimetry (ITC) would be required to provide a full thermodynamic profile (ΔH and ΔS) for the binding of this compound derivatives to their biological targets like GSNOR and the AT₁ receptor.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Specific NMR, IR, and mass spectrometry data for 1-(2-biphenylyl)-1H-tetrazole are not detailed in readily accessible scientific literature. Characterization data is abundantly available for the 5-(2'-biphenylyl)-1H-tetrazole isomer and its derivatives. For instance, studies on related compounds report detailed ¹H and ¹³C NMR chemical shifts, IR absorption bands for the tetrazole and biphenyl (B1667301) moieties, and mass spectrometry data confirming their molecular weights. However, as the position of the biphenyl group on the tetrazole ring significantly influences the spectroscopic properties, this data cannot be directly attributed to this compound.

X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structures

There are no published single-crystal X-ray diffraction studies specifically for this compound found in the Cambridge Structural Database or other common crystallographic databases. In contrast, numerous crystal structures have been reported for derivatives of 5-(2'-biphenylyl)-1H-tetrazole, providing detailed information on their solid-state conformations, bond lengths, and angles.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis, which is used to investigate intermolecular interactions in the solid state, can only be performed on a known crystal structure. As no crystal structure for this compound has been reported, a Hirshfeld surface analysis is not possible. Such analyses have been conducted on related biphenyl-tetrazole compounds, revealing insights into their packing and hydrogen bonding networks.

Chromatographic and Purity Assessment Methodologies for Research Compounds

While general chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography are mentioned for the purification of related biphenyl-tetrazole compounds, specific methodologies for the purity assessment of this compound are not described in the available literature. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of related pharmaceutical compounds, but these are not directly applicable to the specified isomer without experimental validation.

Emerging Research Frontiers and Future Directions for 1 2 Biphenylyl 1h Tetrazole Chemistry

Exploration of Novel Therapeutic Areas Based on Molecular Mechanisms

The inherent chemical properties of the 1-(2-biphenylyl)-1H-tetrazole moiety, particularly the tetrazole ring's ability to act as a bioisostere for a carboxylic acid group, make it a versatile scaffold for interacting with various biological targets. nih.govvu.edu.au This has led to the exploration of its potential in therapeutic areas beyond hypertension.

Current research is focused on understanding how derivatives of this compound can modulate different biological pathways. For instance, some biphenyl (B1667301) tetrazole derivatives have been investigated for their antimicrobial and anticancer activities. cbijournal.comnih.gov The mechanism often involves the tetrazole group chelating with metal ions in the active sites of enzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance. nih.govnih.gov The X-ray crystal structure of a biphenyl tetrazole inhibitor bound to a metallo-β-lactamase from Bacteroides fragilis revealed that the tetrazole moiety directly interacts with one of the two zinc atoms in the active site. nih.gov

Furthermore, the structural framework of this compound is being explored for its potential in developing agents for other conditions. researchgate.net The ability of the tetrazole ring to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, allows for the design of molecules that can target a wide array of proteins. mdpi.com

Table 1: Investigational Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Target/Mechanism of Action | Research Findings |

| Antimicrobial | Inhibition of metallo-β-lactamases | Biphenyl tetrazoles act as potent competitive inhibitors, sensitizing resistant bacteria to carbapenem (B1253116) antibiotics. nih.gov |

| Anticancer | Not fully elucidated, potential for various targets | Some biphenyl tetrazole derivatives have demonstrated cytotoxic activity against cancer cell lines. cbijournal.com |

| Antiviral | Not fully elucidated | The tetrazole motif is present in some compounds with antiviral properties. researchgate.net |

| Anti-inflammatory | Not fully elucidated | Tetrazole derivatives have shown anti-inflammatory activity in some studies. researchgate.net |

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of this compound and its analogs has traditionally relied on methods such as the [2+3] cycloaddition of a nitrile with an azide (B81097). nih.govresearchgate.net However, the demand for more complex and diverse derivatives has driven the development of more advanced and efficient synthetic strategies.

Modern synthetic approaches focus on improving yield, reducing the use of toxic reagents, and enabling the facile introduction of various functional groups onto the biphenyl and tetrazole rings. cbijournal.comymerdigital.com For example, solid-phase synthesis techniques have been developed to create libraries of 5-biphenyl-2-yl-1H-tetrazole derivatives for high-throughput screening. acs.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the synthesis of tetrazole derivatives. researchgate.net

Researchers are also exploring novel catalytic systems to facilitate the synthesis of these complex molecules. researchgate.netacs.org These advancements are crucial for generating a wide range of analogs with tailored properties for specific biological targets.

Table 2: Modern Synthetic Approaches for this compound Analogs

| Synthetic Methodology | Key Features | Advantages |

| Solid-Phase Synthesis | Allows for the rapid generation of a large number of compounds on a solid support. | High-throughput screening, ease of purification. acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields. researchgate.net |

| Novel Catalytic Systems | Employs advanced catalysts (e.g., nanoparticles, ionic liquids) to promote the reaction. | Higher efficiency, milder reaction conditions, catalyst recyclability. researchgate.netacs.org |

| Multi-component Reactions | Combines three or more starting materials in a single step to form a complex product. | Increased molecular diversity and complexity in a convergent manner. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and the design of this compound analogs is no exception. scispace.comtandfonline.com These computational tools are being used to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the design-synthesize-test cycle. nih.govpitt.edu

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify key structural features that are important for a desired therapeutic effect. scispace.comtandfonline.com This information can then be used to design new molecules with improved properties. For example, machine learning models can be trained to predict the binding affinity of this compound derivatives to a specific target protein, allowing researchers to prioritize the synthesis of the most promising candidates. pitt.edu

Explainable AI (XAI) methods are also being developed to provide insights into the decision-making process of these complex models, helping chemists to understand the structure-activity relationships at a deeper level. scispace.com

Investigation of Multifunctional Ligands Incorporating the this compound Scaffold

There is a growing interest in developing multifunctional ligands, or dual-target inhibitors, that can simultaneously modulate two or more biological targets. researchgate.net This approach can offer several advantages over single-target drugs, including improved efficacy and a reduced likelihood of developing drug resistance. The this compound scaffold is an attractive starting point for the design of such multifunctional ligands due to its proven ability to interact with multiple targets. researchgate.netnih.gov

For instance, researchers have designed and synthesized hybrid molecules that combine the this compound moiety with other pharmacophores to create dual angiotensin II receptor blockers and calcium channel blockers. researchgate.net Another area of investigation is the development of "bisartans," which are symmetrical molecules containing two biphenyl tetrazole moieties and have shown potential as inhibitors of enzymes relevant to SARS-CoV-2. nih.gov

Novel Applications in Chemical Biology and Probe Development

The unique properties of the this compound scaffold also make it a valuable tool for chemical biology research. nih.govnih.gov Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in living systems. nih.govchemicalprobes.org

Derivatives of this compound can be modified to create chemical probes for a variety of applications. chemicalbook.comfrontiersin.org For example, a fluorescent tag can be attached to the molecule to allow for the visualization of its localization within a cell. chemicalbook.com Alternatively, a photoreactive group can be incorporated to enable the covalent labeling of the target protein, which can then be identified using proteomic techniques. frontiersin.orgmdpi.com The azide group present in some derivatives, such as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, makes them suitable for "click chemistry," a powerful tool for bioconjugation. sciex.com These probes are invaluable for target identification, validation, and for elucidating the molecular mechanisms of action of drugs containing the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-biphenylyl)-1H-tetrazole, and how can reaction conditions be optimized?

- Answer : The synthesis of tetrazole derivatives typically involves 1,3-dipolar cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (e.g., ZnBr₂). For biphenylyl-substituted tetrazoles, optimizing solvent polarity (e.g., DMF vs. acetonitrile) and temperature (80–120°C) is critical to enhance regioselectivity and yield. Evidence from analogous compounds (e.g., 1-benzyl-1H-tetrazoles) suggests that steric hindrance from the biphenylyl group may require prolonged reaction times (24–48 hours) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenylyl aromatic protons at δ 7.2–7.8 ppm) and FT-IR to identify the tetrazole ring (N–H stretch ~2500 cm⁻¹ and C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for molecular ion confirmation. For crystalline samples, single-crystal X-ray diffraction (employing SHELX-2018 ) resolves ambiguities in regiochemistry and hydrogen bonding .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitution reactions?

- Answer : The tetrazole ring is highly acidic (pKa ~4–5), enabling deprotonation to form reactive anions. Electrophilic substitution at the N1 position is favored due to resonance stabilization. For example, alkylation with iodomethane in DMF yields 1-methyl derivatives. Biphenylyl groups may sterically hinder reactions at the C5 position, necessitating bulky electrophiles or microwave-assisted conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the regiochemistry of this compound derivatives?

- Answer : Single-crystal X-ray analysis (using SHELXL ) can distinguish between 1H- and 2H-tetrazole isomers by analyzing bond lengths (N1–C5: ~1.31 Å vs. N2–C5: ~1.34 Å) and torsion angles. For example, in 2’-[1-(2-fluorophenyl)-1H-tetrazol-5-yl] derivatives, intermolecular π-stacking of biphenylyl groups stabilizes the 1H-regioisomer .

Q. What mechanistic insights explain the role of 1H-tetrazoles in phosphoramidite coupling reactions, and how does biphenylyl substitution influence reactivity?

- Answer : In DNA synthesis, 1H-tetrazole activates phosphoramidites via acid catalysis, protonating the amidite to form a reactive oxazaphosphorane intermediate. ³¹P NMR studies (e.g., in ) show biphenylyl substitution increases steric bulk, slowing coupling kinetics but improving regioselectivity. Kinetic studies under anhydrous conditions (e.g., acetonitrile with molecular sieves) are recommended to minimize side reactions .

Q. How can researchers address contradictory biological activity data for this compound derivatives in enzyme inhibition assays?

- Answer : Contradictions often arise from assay conditions (e.g., buffer pH affecting tetrazole ionization). For FXIa inhibitors ( ), validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. chromogenic substrates). Molecular docking (e.g., AutoDock Vina) can model biphenylyl interactions with hydrophobic enzyme pockets, reconciling disparities between in vitro and in silico data .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

- Answer : Biphenylyl groups often induce polymorphism. Use solvent vapor diffusion (e.g., ether into DCM solution) to slow crystallization. Additives like crown ethers can template π-π interactions. If twinning occurs, refine data using SHELXL’s TWIN/BASF commands .

Methodological Considerations

- Data Collection : For crystallography, collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .

- Reaction Monitoring : Use in situ Raman spectroscopy to track tetrazole formation in real time, avoiding quenching steps .

- Safety : 1H-Tetrazole derivatives are thermally unstable; avoid grinding or heating above 150°C (see Material Safety Data Sheet in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.